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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a
crucial enzyme in cellular metabolism.[1][2][3] ACLY catalyzes the conversion of citrate into
acetyl-CoA in the cytosol, a fundamental step for the de novo biosynthesis of fatty acids and
cholesterol.[1] Beyond its role in lipogenesis, the acetyl-CoA produced by ACLY is also a key
substrate for protein acetylation, including the modification of histones and transcription factors,
thereby linking cellular metabolism to gene regulation. In Human Umbilical Vein Endothelial
Cells (HUVECS), ACLY activity is implicated in inflammatory responses. This document
provides detailed application notes and protocols for utilizing BMS-303141 to study its effects
on HUVEC signaling, inflammation, and metabolism.

Mechanism of Action in HUVECs

In HUVECSs, inflammatory stimuli such as lipopolysaccharide (LPS) can induce the
phosphorylation and activation of ACLY.[4] Activated ACLY increases the cytosolic pool of
acetyl-CoA, which then serves as a substrate for acetyltransferases. This leads to the
acetylation of transcription factors like FoxO1 and histones, promoting the expression of pro-
inflammatory genes, including adhesion molecules (VCAM-1, E-selectin) and chemokines
(MCP-1).[4] BMS-303141 exerts its anti-inflammatory effects by directly inhibiting ACLY,
thereby reducing acetyl-CoA production and subsequent protein acetylation, which ultimately
suppresses the transcription of these inflammatory mediators.[4]
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Caption: Signaling pathway of BMS-303141 in LPS-stimulated HUVECs.

Summary of BMS-303141 Effects in HUVEC Assays

The primary application of BMS-303141 in HUVECS is the investigation of its anti-inflammatory
properties, particularly in the context of LPS-induced endothelial activation.
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Target Molecule /
Process

Stimulus

Treatment
(Example Conc.)

Observed Effect in
HUVECs

Protein

Phosphorylation

ACLY (Ser455)

LPS (1 pg/mL)

BMS-303141 (10 puM)

Inhibits LPS-induced
phosphorylation.[4]

Metabolites

Acetyl-CoA

LPS (1 pg/mL)

BMS-303141 (10 pM)

Reduces LPS-induced
increase in acetyl-CoA

levels.[4]

Glycolytic Metabolites

LPS (1 pg/mL)

BMS-303141 (10 puM)

Reduces levels of
glycolytic metabolites.

[4]

Protein Expression &

Secretion

Abolishes LPS-
VCAM-1 LPS (1 pg/mL) BMS-303141 (10 pM) induced upregulation.

[11[4]

Abolishes LPS-
E-selectin LPS (1 pg/mL) BMS-303141 (10 uM) induced upregulation.

[1]14]

MCP-1 (secreted)

LPS (1 pg/mL)

BMS-303141 (10 puM)

Reverses LPS-

induced upregulation.

[1]14]

Protein Acetylation

Global Lysine Reduces LPS-induced
_ LPS (1 pg/mL) BMS-303141 (10 uM) _
Acetylation global acetylation.[4]
Abolishes LPS-
FoxO1 Acetylation LPS (1 pg/mL) BMS-303141 (10 pM) induced FoxO1

acetylation.[4]
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Cellular Health

No significant effect

Cell Viability None BMS-303141 (10 uM) o
on cell viability.[1][4]

No cytotoxicity
o BMS-303141 (up to _
Cell Viability None observed in other cell

50 uM
HM) lines (e.g., HepG2).[3]

Experimental Protocols

A typical experimental workflow involves culturing HUVECS, pre-treating with BMS-303141,
stimulating with an inflammatory agent like LPS, and then performing various downstream

assays.
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Caption: General experimental workflow for HUVEC assays with BMS-303141.

Protocol 1: Western Blotting for Protein Expression and
Phosphorylation
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This protocol is for analyzing changes in protein levels (e.g., VCAM-1) and phosphorylation
status (e.g., p-ACLY).

Materials:

HUVECSs and appropriate culture medium (e.g., EGM™-2).[5]

o BMS-303141 (reconstituted in DMSO).[6]

e LPS from E. coli.

e RIPA Lysis Buffer with protease and phosphatase inhibitors.

o BCA Protein Assay Kit.

o SDS-PAGE gels, running buffer, and transfer buffer.

» PVDF membrane.

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

e Primary antibodies (e.g., anti-p-ACLY, anti-ACLY, anti-VCAM-1, anti-B-actin).
 HRP-conjugated secondary antibodies.

o Enhanced Chemiluminescence (ECL) substrate.

Procedure:

e Cell Culture & Treatment: Seed HUVECSs in 6-well plates and grow to 80-90% confluency.
o Pre-treat cells with 10 uM BMS-303141 (or vehicle control) for 4 hours.[4]

e Add 1 pg/mL LPS to the media and incubate for the desired time (e.g., 1-4 hours for
signaling, 4 hours for protein expression).[4]

e Lysis: Wash cells twice with ice-cold PBS. Add 100-150 pL of ice-cold RIPA buffer to each
well, scrape the cells, and transfer the lysate to a microfuge tube.
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 Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect
the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE: Load 20-30 ug of protein per lane on an SDS-PAGE gel. Run the gel until the
dye front reaches the bottom.

o Transfer: Transfer the proteins to a PVDF membrane.
e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

o Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking
buffer) overnight at 4°C with gentle agitation.

o Wash the membrane 3 times for 10 minutes each with TBST.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane 3 times for 10 minutes each with TBST.

» Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.[7]

Protocol 2: ELISA for Secreted MCP-1

This protocol quantifies the concentration of secreted proteins like MCP-1 in the cell culture
supernatant.

Materials:
e Culture supernatant from treated HUVECSs (from Protocol 1, Step 3).
e Human MCP-1 ELISA Kit.

e Microplate reader.
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Procedure:
o Sample Collection: After the treatment period, collect the culture supernatant from each well.
o Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

o ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically
involves:

o Adding standards and samples to the pre-coated microplate.
o Incubating with a biotin-conjugated detection antibody.
o Washing the plate.
o Adding streptavidin-HRP conjugate.
o Washing the plate.
o Adding TMB substrate and incubating until color develops.
o Adding a stop solution.
o Measurement: Read the absorbance at 450 nm using a microplate reader.

e Analysis: Calculate the concentration of MCP-1 in each sample by comparing its absorbance
to the standard curve.[8]

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the effect of BMS-303141 on HUVEC viability and proliferation.
Materials:

» HUVECSs and culture medium.

« BMS-303141.

e 96-well plates.
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

e Dimethyl sulfoxide (DMSO).
e Microplate reader.

Procedure:

Cell Seeding: Seed HUVECSs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow
them to attach overnight.[9]

o Treatment: Replace the medium with fresh medium containing various concentrations of
BMS-303141 (e.g., 0.1 uM to 50 uM) and a vehicle control (DMSO).

e Incubate for the desired time period (e.g., 24-48 hours).
e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

e Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals. Shake the plate for 15 minutes.[8]

e Measurement: Read the absorbance at 490-570 nm using a microplate reader.

e Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated
control cells.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:
e HUVECSs and culture medium.
e BMS-303141.

o 6-well plates.
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e Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit.[8]
» Binding Buffer.

e Flow cytometer.

Procedure:

e Cell Culture & Treatment: Seed HUVECs in 6-well plates. Treat with BMS-303141 as
desired.

o Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS
and detach using trypsin-free dissociation buffer.

o Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
e Wash the cells twice with cold PBS.
e Staining: Resuspend the cells in 100 pL of 1X Binding Buffer.
e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.[8]
e Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
e Add 400 pL of 1X Binding Buffer to each tube.
o Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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